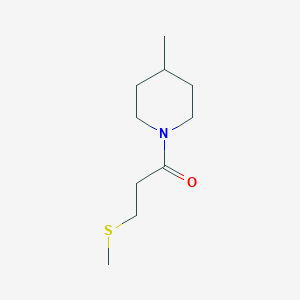
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. It is a synthetic stimulant that has been used for recreational purposes and has been associated with adverse effects such as addiction, psychosis, and even death. However, MDPV has also been studied for its potential medicinal properties, particularly in the field of neuroscience.
Mechanism of Action
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can lead to feelings of euphoria, increased energy, and increased sociability.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to have a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Additionally, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to cause vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has also been shown to cause oxidative stress, which can lead to damage to cells and tissues.
Advantages and Limitations for Lab Experiments
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has several advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the role of these neurotransmitters in the brain. However, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in animal studies.
Future Directions
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one. One area of interest is the development of new psychoactive compounds based on the structure of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one. Another area of interest is the potential use of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one in treating neurological disorders, particularly those that involve dopamine, norepinephrine, and serotonin. Additionally, research on the biochemical and physiological effects of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one may lead to new insights into the mechanisms underlying drug addiction and other related disorders.
Synthesis Methods
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The Leuckart reaction involves the reaction of piperonal with ammonia and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and methylamine.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to have neuroprotective properties, which may be beneficial in the treatment of these disorders. Additionally, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been studied for its potential use in drug discovery, particularly in the development of new psychoactive compounds.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-9-3-6-11(7-4-9)10(12)5-8-13-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYGMKOTMMVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


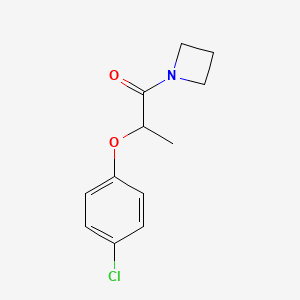
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
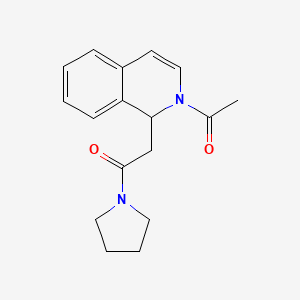
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)
![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)

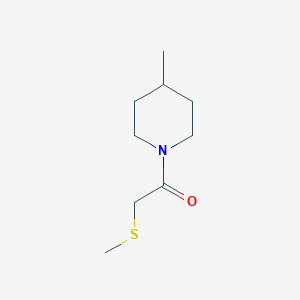
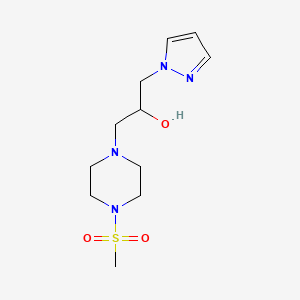
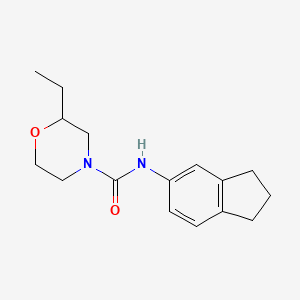


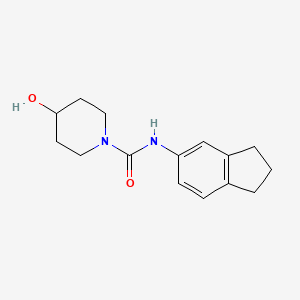
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)